molecular formula C12H24N2Si2 B14476698 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine CAS No. 72160-98-6

1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine

Cat. No.: B14476698
CAS No.: 72160-98-6
M. Wt: 252.50 g/mol
InChI Key: FFDWNSFYAHCYIO-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine is a unique organosilicon compound characterized by its two trimethylsilyl groups attached to a dihydrodiazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine can be synthesized through the reaction of 1,4-diazocine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of trimethylsilyl groups.

Major Products Formed:

    Oxidation: Oxidized derivatives of the dihydrodiazocine ring.

    Reduction: Simplified silane compounds.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or facilitate the transfer of silyl groups to other molecules. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

  • 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine
  • 1,4-Bis(trimethylsilyl)-1,3-butadiyne
  • 1,4-Bis(trimethylsilyl)-1,4-dihydropyridine

Comparison: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine is unique due to its dihydrodiazocine ring structure, which imparts distinct reactivity compared to other similar compounds. For instance, 1,4-Bis(trimethylsilyl)-1,3-butadiyne is primarily used in polymer synthesis, while 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine is a precursor for carbon materials .

Properties

CAS No.

72160-98-6

Molecular Formula

C12H24N2Si2

Molecular Weight

252.50 g/mol

IUPAC Name

trimethyl-(4-trimethylsilyl-1,4-diazocin-1-yl)silane

InChI

InChI=1S/C12H24N2Si2/c1-15(2,3)13-9-7-8-10-14(12-11-13)16(4,5)6/h7-12H,1-6H3

InChI Key

FFDWNSFYAHCYIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=CC=CN(C=C1)[Si](C)(C)C

Origin of Product

United States

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